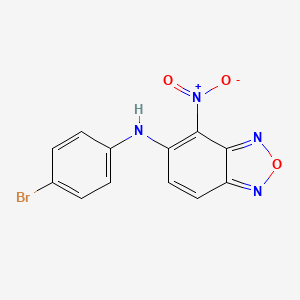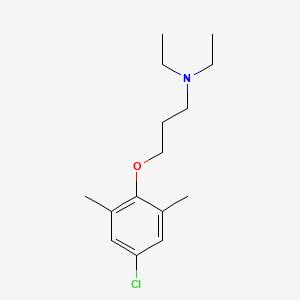![molecular formula C23H16N2O9 B4915673 4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide] CAS No. 128007-92-1](/img/structure/B4915673.png)
4,4'-Carbonylbis[N-(2-carboxyethyl)phthalimide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Carbonylbis[N-(2-carboxyethyl)phthalimide] is an organic compound that belongs to the class of phthalimides It is characterized by the presence of two phthalimide groups connected by a carbonyl bridge and further substituted with carboxyethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Carbonylbis[N-(2-carboxyethyl)phthalimide] typically involves the reaction of phthalic anhydride with amino acids such as glycine. The process can be catalyzed by various agents, including tetra-butylammonium iodide (TBAI) and tert-butyl hydrogen peroxide (TBHP), which facilitate the formation of the phthalimide ring through intramolecular cyclization . The reaction conditions often require refluxing in organic solvents to achieve high yields.
Industrial Production Methods
On an industrial scale, the production of 4,4’-Carbonylbis[N-(2-carboxyethyl)phthalimide] may involve the use of phthalic anhydride and ammonium carbonate or urea under controlled heating conditions . This method ensures a high yield and purity of the final product, making it suitable for large-scale applications.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-Carbonylbis[N-(2-carboxyethyl)phthalimide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carbonyl bridge or the phthalimide rings.
Substitution: The carboxyethyl groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl or hydroxyl groups, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
4,4’-Carbonylbis[N-(2-carboxyethyl)phthalimide] has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s structural features make it useful in studying enzyme interactions and protein modifications.
Industry: The compound is used in the production of biodegradable polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 4,4’-Carbonylbis[N-(2-carboxyethyl)phthalimide] involves its interaction with various molecular targets. The compound can form stable complexes with proteins and enzymes, affecting their activity and function. The carboxyethyl groups enhance its solubility and facilitate its interaction with biological molecules, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalimide: A simpler analog with similar structural features but lacking the carboxyethyl groups.
N-(2-carboxyethyl)phthalimide: A related compound with only one phthalimide ring and a carboxyethyl group.
4,4’-Carbonyldimorpholine: Another compound with a carbonyl bridge but different substituents.
Uniqueness
4,4’-Carbonylbis[N-(2-carboxyethyl)phthalimide] is unique due to its dual phthalimide rings connected by a carbonyl bridge and the presence of carboxyethyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
IUPAC Name |
3-[5-[2-(2-carboxyethyl)-1,3-dioxoisoindole-5-carbonyl]-1,3-dioxoisoindol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O9/c26-17(27)5-7-24-20(31)13-3-1-11(9-15(13)22(24)33)19(30)12-2-4-14-16(10-12)23(34)25(21(14)32)8-6-18(28)29/h1-4,9-10H,5-8H2,(H,26,27)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYRTGDKVKKBGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)CCC(=O)O)C(=O)N(C2=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367266 |
Source


|
| Record name | STK299747 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128007-92-1 |
Source


|
| Record name | STK299747 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-3-(1,2-oxazolidin-2-yl)propanamide](/img/structure/B4915593.png)

![N-[(E)-3-anilino-1-(1,3-benzodioxol-5-yl)-3-oxoprop-1-en-2-yl]-3-methylbenzamide](/img/structure/B4915604.png)
![N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-5-methoxy-2-furamide](/img/structure/B4915616.png)

![5-bromo-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2-methoxybenzamide](/img/structure/B4915630.png)

![2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N-{2-[(4-CHLOROPHENYL)SULFANYL]ETHYL}ACETAMIDE](/img/structure/B4915648.png)
![N-[(3-butyl-2-cyclohexylsulfonylimidazol-4-yl)methyl]-N-methyl-2-(1-methylpyrazol-4-yl)ethanamine](/img/structure/B4915661.png)
![3-[(2-ethyl-1-piperidinyl)methyl]-2,8-dimethyl-4-quinolinol](/img/structure/B4915676.png)

![5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4915679.png)

